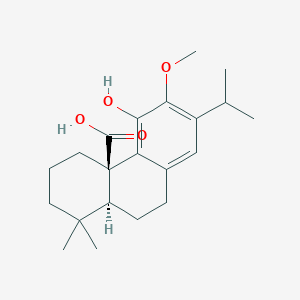
12-O-Methylcarnosic acid
Vue d'ensemble
Description
12-O-Methylcarnosic acid, also known as 12-Methoxycarnosic acid or Carnosic acid 12-methyl ether, is a diterpene carnosic acid isolated from the acetone extract of Salvia microphylla . It is an active constituent of 5α-reductase inhibition with an IC50 value of 61.7 μM . It has antioxidant, anti-cancer, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 12-O-Methylcarnosic acid is represented by the empirical formula C21H30O4 . Its molecular weight is 346.46 .Physical And Chemical Properties Analysis
12-O-Methylcarnosic acid has a density of 1.1±0.1 g/cm3, a boiling point of 505.1±50.0 °C at 760 mmHg, and a flash point of 173.3±23.6 °C . It is stable if stored as directed and should avoid strong oxidizing agents .Applications De Recherche Scientifique
Gastroprotective Effects
Research has shown that 12-O-methylcarnosic acid, a naturally occurring derivative of carnosic acid, exhibits notable gastroprotective effects. In a study evaluating various derivatives of carnosic acid for their gastroprotective activity, 12-O-methylcarnosic acid was included and demonstrated effectiveness in preventing gastric lesions in mice. This indicates its potential as a compound for the development of treatments targeting gastric issues (Theoduloz, Pertino, Rodríguez, & Schmeda-Hirschmann, 2011).
Role in Plant Stress Response
12-O-methylcarnosic acid has also been studied for its role in plant biology. It's found in rosemary (Rosmarinus officinalis) and is involved in the plant’s response to stress. This compound undergoes specific subcellular compartmentation in rosemary leaves, particularly in protecting chloroplasts from oxidative stress. This process is crucial for the plant’s defense mechanism against environmental stressors (Munné-Bosch & Alegre, 2001).
Antiproliferative Effects
In the context of cancer research, 12-O-methylcarnosic acid was identified as a significant terpene phenolic constituent of Salvia pomifera. Its presence and role in the extracts of Salvia species suggest a potential for antiproliferative effects, particularly in relation to human melanoma cells. This highlights its significance in medicinal research, especially in the exploration of new cancer treatment options (Koutsoulas, Čarnecká, Slanina, Tóth, & Slaninová, 2019).
Mécanisme D'action
Target of Action
12-O-Methylcarnosic acid, a diterpene carnosic acid isolated from Salvia microphylla, is an active constituent of 5α-Reductase inhibition . The primary target of 12-O-Methylcarnosic acid is the 5α-Reductase enzyme , which plays a crucial role in the conversion of testosterone into dihydrotestosterone .
Mode of Action
The compound interacts with its target, the 5α-Reductase enzyme, and inhibits its activity. This inhibition is quantified with an IC50 value of 61.7 μM . By inhibiting this enzyme, 12-O-Methylcarnosic acid can effectively suppress the conversion of testosterone into dihydrotestosterone .
Biochemical Pathways
The primary biochemical pathway affected by 12-O-Methylcarnosic acid is the androgen signaling pathway . By inhibiting the 5α-Reductase enzyme, the compound reduces the levels of dihydrotestosterone, a potent androgen, thereby affecting the androgen signaling pathway .
Pharmacokinetics
It is known that the compound is lipophilic , which suggests that it may have good absorption and distribution characteristics
Result of Action
12-O-Methylcarnosic acid has been found to inhibit the proliferation of LNCaP cells, a line of human prostate adenocarcinoma cells . This suggests that the compound may have potential anti-cancer effects. Additionally, 12-O-Methylcarnosic acid has antioxidant and antimicrobial activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-O-Methylcarnosic acid | |
CAS RN |
62201-71-2 | |
| Record name | 62201-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?
A: Research suggests that while 12-O-Methylcarnosic acid is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. 12-O-Methylcarnosic acid, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []
Q2: How does the presence of 12-O-Methylcarnosic acid differ between Salvia species?
A: Interestingly, 12-O-Methylcarnosic acid shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.
Q3: Can 1H-qNMR be used to quantify 12-O-Methylcarnosic acid in plant extracts?
A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify 12-O-Methylcarnosic acid in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like 12-O-Methylcarnosic acid, which can degrade during chromatographic analysis. []
Q4: How does the extraction method affect the yield of 12-O-Methylcarnosic acid?
A: Research indicates that the extraction method significantly influences the yield of 12-O-Methylcarnosic acid. For instance, decoctions generally yielded higher amounts of 12-O-Methylcarnosic acid compared to infusions from the examined Salvia species. [] Additionally, the stability of 12-O-Methylcarnosic acid varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving 12-O-Methylcarnosic acid.
Q5: How does storage time affect 12-O-Methylcarnosic acid content in plant material?
A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including 12-O-Methylcarnosic acid, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of 12-O-Methylcarnosic acid in plant materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




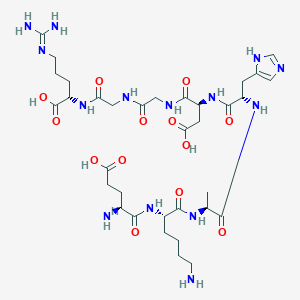
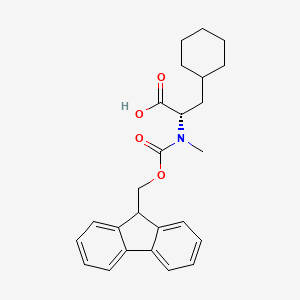





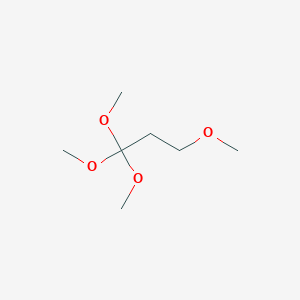

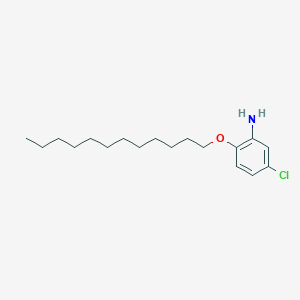
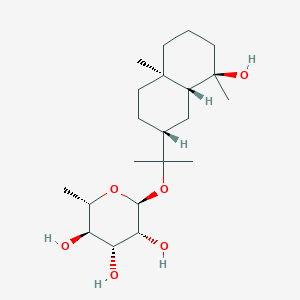
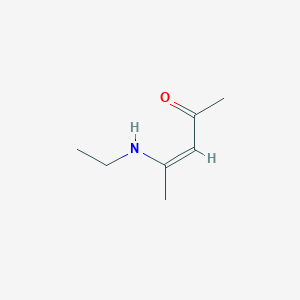
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)